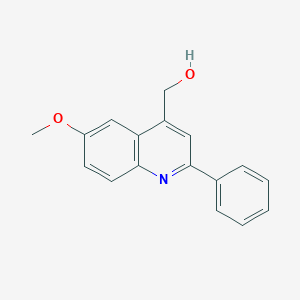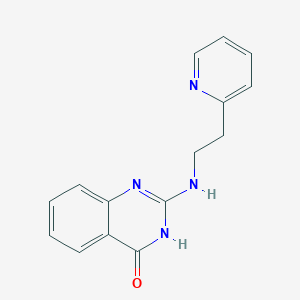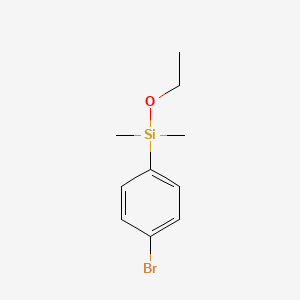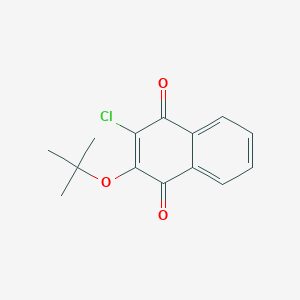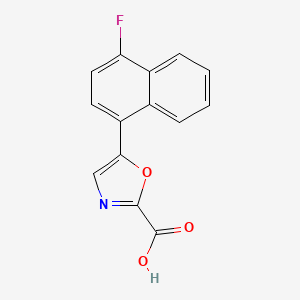
1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone is a compound that features a piperidine ring attached to an indole moiety through an ethanone linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone typically involves the formation of the piperidine ring followed by its attachment to the indole moiety. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach involves the use of microwave irradiation for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes, which are involved in neurotransmission .
類似化合物との比較
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Quinoline: A fused ring system containing a benzene ring and a pyridine ring.
Uniqueness: 1-(3-(Piperidin-2-ylmethyl)-1H-indol-1-yl)ethanone is unique due to its combination of a piperidine ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
30701-36-1 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
1-[3-(piperidin-2-ylmethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C16H20N2O/c1-12(19)18-11-13(10-14-6-4-5-9-17-14)15-7-2-3-8-16(15)18/h2-3,7-8,11,14,17H,4-6,9-10H2,1H3 |
InChIキー |
ZPNKGJPIWKWVAN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)CC3CCCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
![4-amino-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B11856620.png)
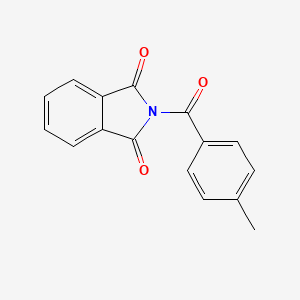
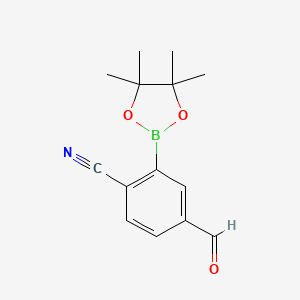
![(2-Chloro-4-(imidazo[1,2-a]pyridin-2-yl)phenyl)methanol](/img/structure/B11856631.png)

